4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is a heterocyclic compound that features a piperidine ring substituted with a bromo-fluorophenoxyethyl group
Properties
IUPAC Name |
4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMLLIYZYGHHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-fluorophenol and 2-(2-bromo-4-fluorophenoxy)ethyl bromide.
Nucleophilic Substitution: The 2-(2-bromo-4-fluorophenoxy)ethyl bromide undergoes nucleophilic substitution with piperidine to form 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of halogenated phenoxyethyl groups on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride
- 4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
- 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Biological Activity
4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 338.64 g/mol. The compound features a piperidine ring substituted with a bromo-fluoro phenoxyethyl group, which contributes to its unique biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to modulate their activity, leading to diverse biological effects. The specific pathways involved in these interactions can vary based on the context of use and the target cells.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example:
- Minimum Inhibitory Concentrations (MICs) :
- Bacillus subtilis : 4.69 to 22.9 µM
- Staphylococcus aureus : 5.64 to 77.38 µM
- Escherichia coli : 2.33 to 156.47 µM
- Candida albicans : MIC values ranging from 16.69 to 78.23 µM
These findings suggest that the presence of halogen substituents significantly enhances the antimicrobial activity of the compound .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit tumor growth in xenograft mouse models, suggesting that it may serve as a promising candidate for cancer therapy . The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of signaling pathways relevant to cell proliferation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Xenograft Studies :
-
Structure-Activity Relationship (SAR) :
- Research into the structure-activity relationship has revealed that modifications in the bromo and fluoro positions on the phenyl ring can influence the biological activity of the compound, suggesting avenues for further optimization in drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Halogenated phenoxyethyl group enhances bioactivity |
| 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride | Structure | Variation in substitution leads to different pharmacological profiles |
| 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride | Structure | Similar structural features; potential for varied activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
